molecular formula C6H8ClFN2O B2941228 2-Fluoro-3-methoxypyridin-4-amine hydrochloride CAS No. 2138351-94-5

2-Fluoro-3-methoxypyridin-4-amine hydrochloride

Cat. No.: B2941228
CAS No.: 2138351-94-5
M. Wt: 178.59
InChI Key: FZMCAJWXUKTNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the pyridine ring.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Amination: Introduction of the amino group at the 4-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxypyridin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

2-Fluoro-3-methoxypyridin-4-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxypyridine: Lacks the amino group at the 4-position.

    3-Methoxypyridin-4-amine: Lacks the fluorine atom at the 2-position.

    2-Fluoro-4-aminopyridine: Lacks the methoxy group at the 3-position.

Uniqueness

2-Fluoro-3-methoxypyridin-4-amine hydrochloride is unique due to the presence of both the fluorine and methoxy groups on the pyridine ring, along with the amino group at the 4-position. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-fluoro-3-methoxypyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCAJWXUKTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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